Cycloviolin A
CAS No.:
Cat. No.: VC3676553
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.
Specification
Introduction
Discovery and Isolation
Cycloviolin A was first identified in the late 1990s as part of a series of novel macrocyclic peptides isolated from Leonia cymosa, a previously unstudied tropical plant belonging to the Violaceae family . The compound was isolated alongside three related peptides—Cycloviolins B, C, and D—all sharing similar structural motifs . The isolation process involved sophisticated analytical techniques including MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) mass spectrometry, FAB (Fast Atom Bombardment) mass spectrometry, enzymatic digestion of reduced derivatives, followed by Edman degradation and mass analyses for structural confirmation .
The discovery of these compounds emerged from systematic efforts to identify novel anti-HIV agents from natural sources, highlighting the importance of biodiversity exploration in pharmaceutical research and drug discovery.
Chemical Structure and Properties
Structural Characteristics
Cycloviolin A belongs to a specialized class of macrocyclic peptides characterized by:
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Six cysteine residues that form three intramolecular disulfide bridges
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Significant hydrophobicity (>30% hydrophobic amino acid content)
The three disulfide bridges are particularly crucial as they constrain the peptide into a specific three-dimensional conformation that likely contributes to its biological activity. This structural feature is common among cyclic peptides with antimicrobial and antiviral properties.
Physicochemical Properties
Table 1: Physicochemical Properties of Cycloviolin A
| Property | Value/Characteristic |
|---|---|
| Molecular Structure | Macrocyclic peptide |
| Number of Amino Acids | 28-31 residues |
| Disulfide Bridges | 3 intramolecular bridges |
| Net Charge | Positive |
| Instability Index | Positive |
| Solubility | Soluble in aqueous solutions |
| Hydrophobic Content | >30% |
| Molecular Docking Energy (with VP1 protein) | -866.2 kcal/mol |
Sequence Homology and Evolutionary Significance
One of the intriguing aspects of Cycloviolin A is its sequence homology patterns. Despite being isolated from Leonia cymosa (Violaceae family), Cycloviolin A shows higher sequence similarity to peptides from an entirely different plant family:
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High sequence homology to cyclopsychotride A from the Rubiaceae family
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Strong sequence similarity to circulins A and B, also from Rubiaceae plants
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Surprisingly lower homology to varv peptides from Viola, despite Viola belonging to the same Violaceae family as Leonia
This unexpected cross-family homology suggests interesting evolutionary relationships between these bioactive peptides and might indicate convergent evolution of similar defense mechanisms in distantly related plant species.
Biological Activities
| Antiviral Peptide | Docking Energy (kcal/mol) |
|---|---|
| Dermaseptin-3 | -743.4 |
| Ginkbilobin | -1295.4 |
| Circulin-F | -856.3 |
| Maximin 1 | -715.2 |
| Cycloviolin-A | -866.2 |
| Cycloviolin-D | -865.0 |
| Circulin-C | -814.4 |
| Cycloviolin-C | -864.0 |
| Antihypertensive protein BDS-1 | -951.9 |
Comparison with Related Cycloviolins
The four cycloviolins (A-D) share structural similarities but exhibit distinct characteristics that affect their biological activities and potential applications.
Table 3: Comparative Features of Cycloviolins A-D
| Feature | Cycloviolin A | Cycloviolin B | Cycloviolin C | Cycloviolin D |
|---|---|---|---|---|
| Amino Acid Residues | 28-31 | 28-31 | 28-31 | 28-31 |
| Disulfide Bridges | 3 | 3 | 3 | 3 |
| Hydrophobicity | >30% | Not specified in data | >30% | >30% |
| Net Charge | Positive | Not specified in data | Positive | Positive |
| Molecular Docking Energy (VP1) | -866.2 kcal/mol | Not specified in data | -864.0 kcal/mol | -865.0 kcal/mol |
Challenges in Cycloviolin A Research and Development
Despite its promising properties, several challenges must be addressed to advance Cycloviolin A from laboratory research to practical applications:
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Complex isolation procedures from natural sources
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Difficulties in large-scale synthesis due to complex structure
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Potential stability issues in physiological conditions
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Limited bioavailability of peptide-based therapeutics
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Need for appropriate drug delivery systems
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Comprehensive toxicity and pharmacokinetic assessments
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